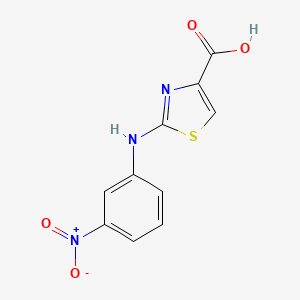

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

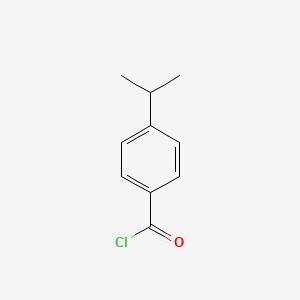

The synthesis of 2-aminothiazole compounds has been reported in the literature . For instance, the synthesis of ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate was achieved by combining a mixture of 4-hydroxythiobenzamide and ethyl bromopyruvate in ethanol .

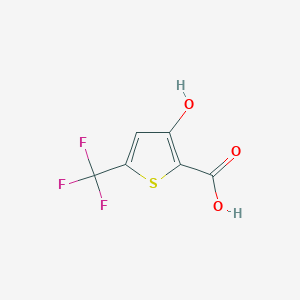

Molecular Structure Analysis

The molecular structure of 2-aminothiazole compounds has been characterized using various techniques such as FTIR and NMR . For example, the 1H NMR spectrum of a related compound, ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate, showed signals corresponding to the thiazole ring, the aromatic ring, and the ester group .

Chemical Reactions Analysis

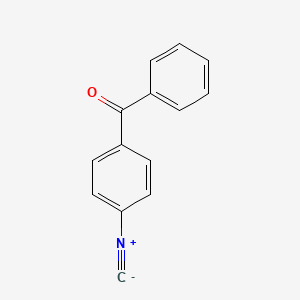

The chemical reactions involving 2-aminothiazole compounds have been studied . For instance, the reaction of 2-aminothiazole with aldehydes or ketones in the presence of glacial acetic acid leads to the formation of Schiff bases .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole compounds have been analyzed using various techniques . For example, the melting point, yield, and Rf value of a related compound, ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate, were determined . The compound was also characterized using IR spectroscopy, which provided information about the functional groups present in the molecule .

科学的研究の応用

Pharmacology

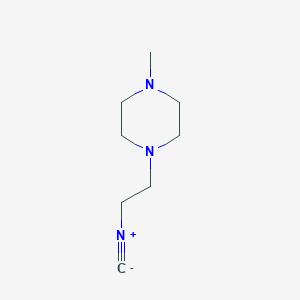

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid: in pharmacology is primarily explored for its potential as a building block in drug design. Thiazole derivatives are known for their wide range of biological activities, including antibacterial , antifungal , anti-HIV , antioxidant , antitumor , anthelmintic , anti-inflammatory , and analgesic properties . This compound could serve as a precursor in synthesizing novel drugs with improved efficacy and reduced side effects.

Material Science

In material science, thiazole compounds have been utilized as intermediates in the synthesis of complex organic molecules. Their unique structure allows for the development of new materials with specific properties, such as conductivity or reactivity , which can be tailored for various industrial applications .

Agricultural Research

The role of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid in agriculture is linked to its potential use in creating new pesticides and fungicides. Its derivatives have shown effectiveness against a range of plant pathogens, offering a pathway to more efficient and environmentally friendly agricultural chemicals .

将来の方向性

Thiazole derivatives, including 2-aminothiazole compounds, have shown promise in various therapeutic areas . Therefore, there is significant interest in the design, synthesis, and development of new 2-aminothiazole-based compounds for potential use as therapeutic agents . Future research will likely focus on exploring the biological activities of these compounds and optimizing their properties for specific applications .

作用機序

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

For example, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to exhibit diverse biological activities, which would result in a variety of molecular and cellular effects .

特性

IUPAC Name |

2-(3-nitroanilino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-9(15)8-5-18-10(12-8)11-6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPZWONPRBMLCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1302203.png)